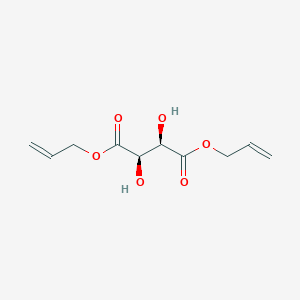
2-Methyl-2-phenyl-1,2-oxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenyl-1,2-oxasilinane is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,2-oxasilinane typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,2-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, leading to different products.
Substitution: The silicon atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Scientific Research Applications
2-Methyl-2-phenyl-1,2-oxasilinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism by which 2-Methyl-2-phenyl-1,2-oxasilinane exerts its effects involves interactions with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with drugs, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-1,2-oxazoline: Similar in structure but contains nitrogen instead of silicon.
2-Methyl-2-phenyl-1,2-oxazole: Contains an oxygen atom in the ring but lacks the silicon component.
Uniqueness
2-Methyl-2-phenyl-1,2-oxasilinane is unique due to the presence of silicon in its structure, which imparts different chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Properties
CAS No. |
59409-68-6 |
|---|---|
Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
2-methyl-2-phenyloxasilinane |
InChI |
InChI=1S/C11H16OSi/c1-13(10-6-5-9-12-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
IVRPWUNFOYYDEH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



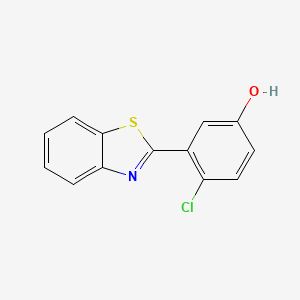
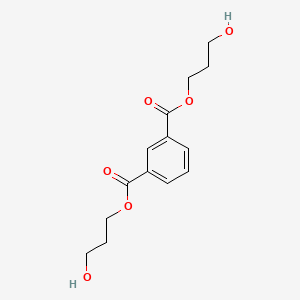

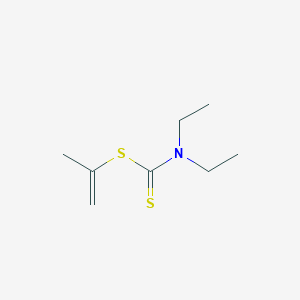
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
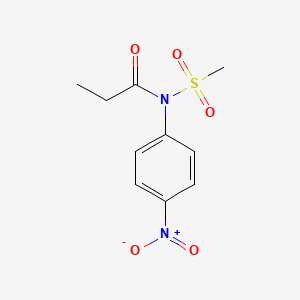

![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
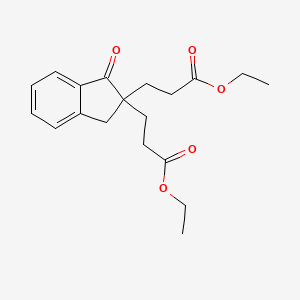
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
